Stereochemical Identity: (-)-Rotiorin vs. (+)-Rotiorin Epimers
(-)-Rotiorin isolated from Chaetomium cupreum CC3003 exhibits a specific rotation [α]D of −2332 (c 0.07, CHCl₃), consistent with the R absolute configuration at C-8a [1]. In marked contrast, (+)-rotiorin originally isolated from Penicillium sclerotiorum displays [α]D +5080 (c 0.002, CHCl₃) [2]. These two compounds are epimers, not identical chemical entities; the sign and magnitude of optical rotation indicate opposite stereochemical arrangements that may affect target binding, metabolic stability, and biological readouts. Furthermore, (+)-rotiorin has been independently shown to induce chlamydospore-like cell formation in Cochliobolus lunatus — an activity not reported for the (-) epimer [3].
| Evidence Dimension | Specific rotation [α]D (CHCl₃) and absolute configuration at C-8a |
|---|---|
| Target Compound Data | [α]D −2332 (c 0.07, CHCl₃); C-8a R configuration |
| Comparator Or Baseline | (+)-Rotiorin: [α]D +5080 (c 0.002, CHCl₃) from Penicillium sclerotiorum |
| Quantified Difference | Opposite sign; magnitude ratio |+5080| vs |−2332| ≈ 2.2-fold; distinct epimeric form |
| Conditions | Polarimetry in CHCl₃; absolute configuration confirmed by modified Mosher's method and X-ray crystallography of rotiorinol A acetate derivative |
Why This Matters
Procurement of the correct epimer is essential for reproducible antifungal and CETP data; (+)-rotiorin is not a valid substitute and exhibits a divergent biological activity profile.
- [1] Kanokmedhakul, S.; Kanokmedhakul, K.; Nasomjai, P.; Louangsysouphanh, S.; Soytong, K.; Isobe, M.; Kongsaeree, P.; Prabpai, S.; Suksamrarn, A. Antifungal Azaphilones from the Fungus Chaetomium cupreum CC3003. J. Nat. Prod. 2006, 69 (6), 891–895. DOI: 10.1021/np060051v. View Source
- [2] Jackman, G. B.; Robertson, A.; Travers, R. B.; Whalley, W. B. The Chemistry of Fungi. Part XXXIV. Rotiorin, a Metabolite of Penicillium sclerotiorum van Beyma. J. Chem. Soc. 1958, 1825–1832. DOI: 10.1039/JR9580001825. View Source
- [3] Nukina, M.; Sassa, T.; Ikeda, M.; Ueno, Y. Chlamydospore-like Cell-Inducing Substances of Fungi: Close Correlation between Chemical Reactivity with Methylamine and Biological Activity. Agric. Biol. Chem. 1988, 52 (2), 307–312. DOI: 10.1271/bbb1961.52.307. View Source
